2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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Overview
Description
“2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is a compound with the molecular formula C11H6ClNO3S . It’s closely related to “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate”, which has the molecular formula C11H6NO4S .
Synthesis Analysis
There’s a study that reported the synthesis of “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs . The most potent compound synthesized was “4e”, which showed an IC50 value of 3 μM in cell assay .Molecular Structure Analysis
The InChI code for “2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is 1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate” include a molecular weight of 248.235 Da and a monoisotopic mass of 248.002304 Da .Scientific Research Applications
RORγ Inhibition
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives have been discovered as new inhibitors of Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Virtual Screening
This compound has been used in structure-based virtual screening targeting the RORγ ligand-binding domain . This process helps in the identification of potential inhibitors of RORγ .
Biological Evaluation
The compound has been used in biological evaluation studies. For instance, compound s4 demonstrated RORγ antagonistic activities with micromolar IC50 values in both an AlphaScreen assay and a cell-based reporter gene assay .
Drug Optimization
Optimization of the s4 compound led to the identification of compounds 7j, 8c, 8k, and 8p, all of which displayed significantly enhanced RORγ inhibition with IC50 values of 40-140 nM . This shows the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in drug optimization studies.
TNF-α Inhibition
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs, which are related to 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, have been developed as potent TNF-α inhibitors . This suggests the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in similar applications.
Protein-Protein Interaction Inhibitor Design
The study of this compound provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide acts as an inhibitor of RORγ . It binds to the RORγ ligand-binding domain, demonstrating antagonistic activities . This interaction results in the inhibition of RORγ, which can help in the treatment of Th17-mediated autoimmune diseases .
Biochemical Pathways
The inhibition of RORγ affects the Th17 cell differentiation pathway . Th17 cells are a subset of pro-inflammatory T cells that are implicated in several autoimmune and inflammatory conditions. By inhibiting RORγ, the differentiation and function of Th17 cells can be modulated, thereby controlling the inflammatory response .
Result of Action
The molecular and cellular effects of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide’s action primarily involve the modulation of the immune response. By inhibiting RORγ, the compound can potentially suppress the overactive immune response seen in Th17-mediated autoimmune diseases .
Future Directions
The study on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs suggests that these compounds could be further optimized for their activity and properties . They provide insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .
properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUPGOKLKRIDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide |
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